3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl hydrazinecarboxylate with thiophene-2-carboxylic acid can yield the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .
Scientific Research Applications
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to the active site of enzymes or receptors, inhibiting their function. The thiophene ring can enhance the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler analog that lacks the thiophene ring but retains the triazole core.
Thiophene-2-amine: Contains the thiophene ring but lacks the triazole moiety.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with different substituents.
Uniqueness
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to its simpler analogs .
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-12-8(10-5-11-12)6-3-4-13-7(6)9/h3-5H,2,9H2,1H3 |
InChI Key |
WBXIETQDZJFRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=C(SC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.